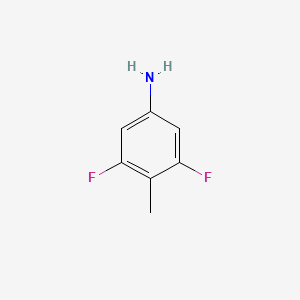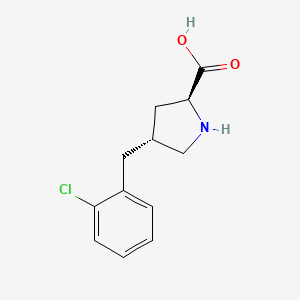
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. The stereochemistry is specified by the S configuration at the second position and the R configuration at the fourth position. The compound contains a chlorobenzyl group attached to the pyrrolidine ring, and a carboxylic acid functional group.
Synthesis Analysis
The synthesis of this compound involves several steps. While there are variations, a common synthetic route includes the following:
Pyrrolidine Ring Formation : Pyrrolidine can be synthesized from an appropriate amine precursor. For example, cyclization of 2-chlorobenzylamine with a suitable reagent (such as phosgene or isocyanate ) yields the pyrrolidine ring.
Carboxylic Acid Functionalization : The carboxylic acid group can be introduced through various methods, such as oxidation of an alcohol or hydrolysis of an ester.
Chiral Center Creation : The stereochemistry at the second and fourth positions is crucial. Chiral reagents or catalysts are employed to selectively form the desired stereoisomers.
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₂ClNO₂ . The pyrrolidine ring provides rigidity, and the chlorobenzyl group contributes to its overall shape. The stereochemistry affects its interactions with other molecules.
Chemical Reactions Analysis
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
- Esterification : Reacting with an alcohol to form an ester.
- Amide Formation : Reacting with an amine to form an amide.
- Acid-Base Reactions : Interacting with bases or acids to form salts.
- Substitution Reactions : The chlorobenzyl group can undergo substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to assess purity.
- Solubility : Determine its solubility in various solvents.
- Spectroscopic Data : Utilize techniques like NMR , IR , and MS for structural confirmation.
Applications De Recherche Scientifique
Influenza Neuraminidase Inhibitors
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid derivatives have been explored for their potential as influenza neuraminidase inhibitors. A study by Wang et al. (2001) identified potent inhibitors in this category, which exhibited interactions with the enzyme's active site, demonstrating the therapeutic potential against influenza (Wang et al., 2001).
Beta-Peptide Oligomer Synthesis
Research by Huck and Gellman (2005) focused on the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, including those related to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid. These compounds were incorporated into beta-peptide oligomers, showing potential in biomedical applications due to their low intrinsic polarity, which may enhance bioavailability (Huck & Gellman, 2005).
Biotransformation in Organic Synthesis
Chen et al. (2012) reported on the use of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid derivatives in organic synthesis. They used biocatalytic methods for the synthesis of aza-nucleoside analogues and drug-like compounds, demonstrating the utility of these derivatives in the creation of complex organic molecules (Chen et al., 2012).
Aurora Kinase Inhibition for Cancer Treatment
A compound structurally related to (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid was investigated by Henry and James (2006) for its potential as an Aurora kinase inhibitor, suggesting its utility in cancer therapy. This research highlights the potential of such compounds in developing treatments for cancer (Henry & James, 2006).
Structural Analysis in Chemistry
Studies like the one by Yuan et al. (2010) on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid contribute to the structural understanding of related compounds. Such research aids in the development of new synthetic methods and the improvement of existing ones (Yuan et al., 2010).
Safety And Hazards
- Toxicity : Assess its toxicity profile.
- Handling Precautions : Use appropriate protective gear when working with this compound.
Orientations Futures
Research avenues include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatives for improved properties.
Propriétés
IUPAC Name |
(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBJCALHMABRX-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376003 | |
| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049978-05-3 | |
| Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



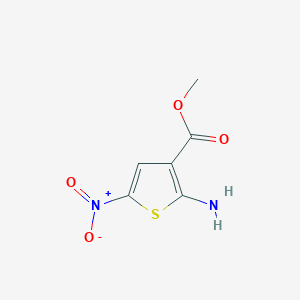
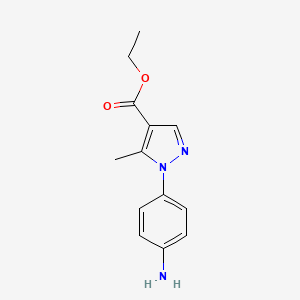
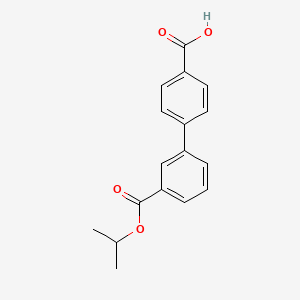
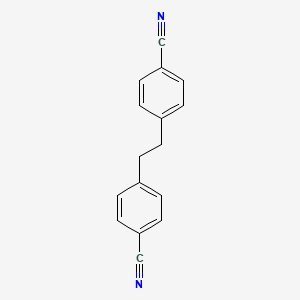
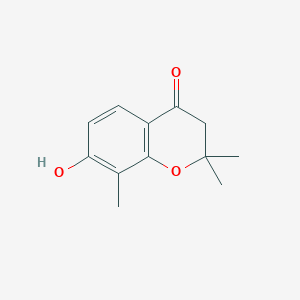
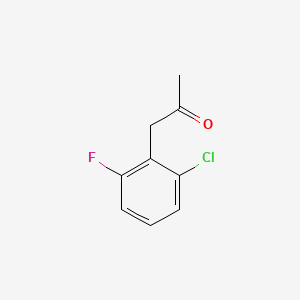
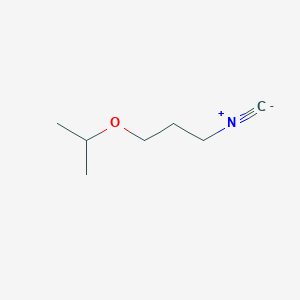
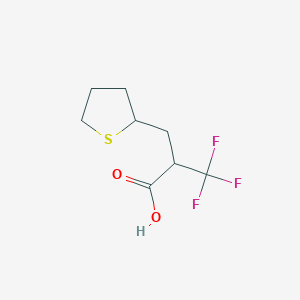
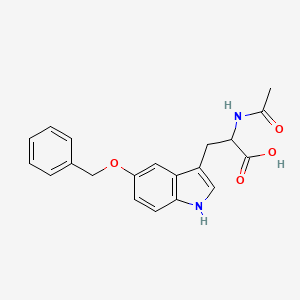
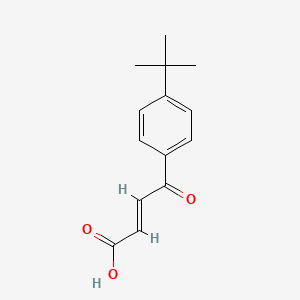
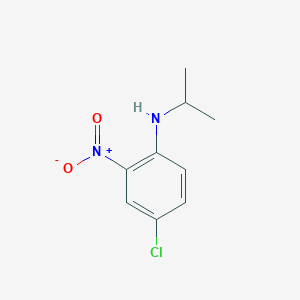

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
